molecular formula C20H21Cl2FN4O B14086814 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide

2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide

Cat. No.: B14086814
M. Wt: 423.3 g/mol
InChI Key: MDVKWRACXCBFJR-WYMPLXKRSA-N
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Description

2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 2-chlorobenzyl group and an acetohydrazide moiety linked to a 2-chloro-6-fluorophenyl group. The presence of these functional groups imparts specific chemical properties and biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2-chlorobenzylpiperazine: This intermediate is synthesized by reacting piperazine with 2-chlorobenzyl chloride under basic conditions.

    Formation of acetohydrazide: Acetohydrazide is prepared by reacting hydrazine hydrate with acetic anhydride.

    Condensation reaction: The final step involves the condensation of 2-chlorobenzylpiperazine with acetohydrazide in the presence of a suitable catalyst to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide can undergo various chemical reactions,

Properties

Molecular Formula

C20H21Cl2FN4O

Molecular Weight

423.3 g/mol

IUPAC Name

N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]acetamide

InChI

InChI=1S/C20H21Cl2FN4O/c21-17-5-2-1-4-15(17)13-26-8-10-27(11-9-26)14-20(28)25-24-12-16-18(22)6-3-7-19(16)23/h1-7,12H,8-11,13-14H2,(H,25,28)/b24-12+

InChI Key

MDVKWRACXCBFJR-WYMPLXKRSA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)N/N=C/C3=C(C=CC=C3Cl)F

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NN=CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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